

4'-Amino-3',5'-dibromoacetophenone physical and chemical properties

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Compound of Interest

Compound Name:	4'-Amino-3',5'-dibromoacetophenone
Cat. No.:	B1338070

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In-depth Technical Guide: 4'-Amino-3',5'-dibromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4'-Amino-3',5'-dibromoacetophenone**, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also draws upon established knowledge of structurally similar compounds to infer potential characteristics and guide future research.

Core Physical and Chemical Properties

While specific experimental values for **4'-Amino-3',5'-dibromoacetophenone** are not widely reported, its fundamental properties can be established. This data is crucial for its handling, application in synthetic protocols, and for the characterization of its derivatives.

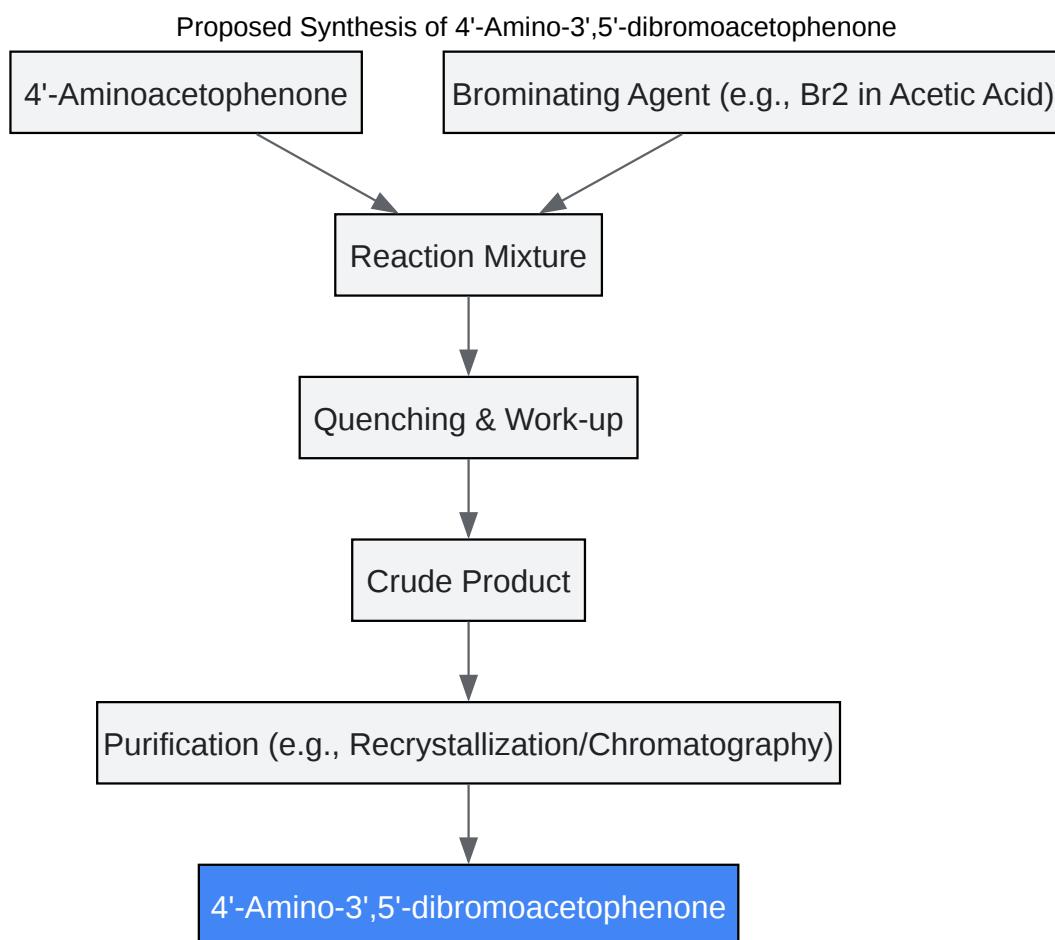
Property	Value	Source
Molecular Formula	C ₈ H ₇ Br ₂ NO	[1]
Molecular Weight	292.96 g/mol	[1]
CAS Number	22589-50-0	[1]

Note: Specific experimental data for melting point, boiling point, and solubility is not readily available in the cited sources. Researchers should determine these properties experimentally.

Synthesis and Purification

A definitive, peer-reviewed synthesis protocol for **4'-Amino-3',5'-dibromoacetophenone** is not detailed in the available literature. However, a plausible synthetic pathway can be proposed based on standard organic chemistry reactions for analogous compounds. The synthesis would likely involve the bromination of 4'-aminoacetophenone.

Proposed Synthetic Workflow:



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Caption: Proposed workflow for the synthesis of **4'-Amino-3',5'-dibromoacetophenone**.

Detailed Experimental Protocol (Hypothetical):

This is a generalized, hypothetical protocol and should be optimized with appropriate safety precautions in a laboratory setting.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-aminoacetophenone in a suitable solvent, such as glacial acetic acid.
- Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and controlled.
- Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
- Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectral Analysis

Spectroscopic data is essential for the structural confirmation of **4'-Amino-3',5'-dibromoacetophenone**. While specific spectra for this compound are not available in the searched databases, the expected spectral features can be predicted based on its structure.

Expected Spectroscopic Data:

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH_3) and a singlet for the two equivalent aromatic protons. The amino group protons (NH_2) will likely appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The two bromine-substituted carbons and the two unsubstituted aromatic carbons are expected to have distinct chemical shifts.
- IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, and C-Br stretching.

- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (292.96 g/mol), with a characteristic isotopic pattern due to the presence of two bromine atoms.

Reactivity and Potential Applications

The chemical reactivity of **4'-Amino-3',5'-dibromoacetophenone** is dictated by its functional groups: the aromatic amine, the ketone, and the bromine-substituted aromatic ring.

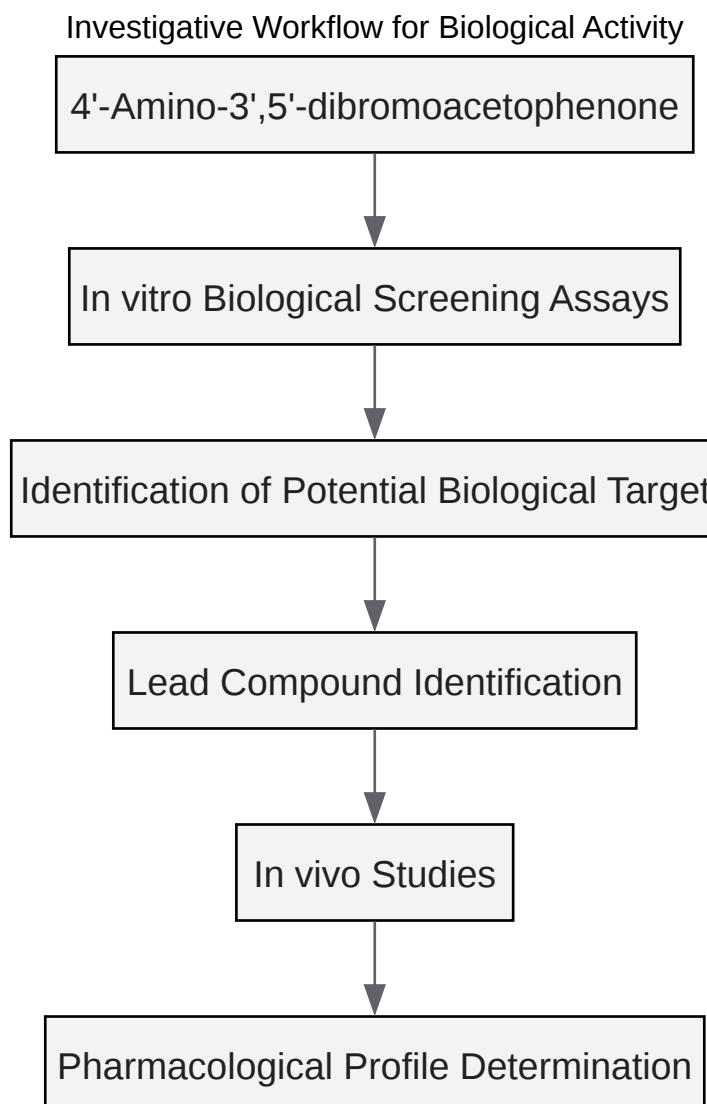
- The amino group can undergo diazotization followed by various Sandmeyer reactions to introduce a range of substituents. It can also be acylated or alkylated.
- The ketone group is susceptible to nucleophilic attack and can be a site for condensation reactions or reduction to an alcohol.
- The bromine atoms on the aromatic ring can be displaced via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions.

This versatile reactivity makes **4'-Amino-3',5'-dibromoacetophenone** a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.

Biological and Pharmacological Profile

There is no specific information available in the public domain regarding the biological activity or signaling pathways associated with **4'-Amino-3',5'-dibromoacetophenone**. Its structural similarity to other substituted acetophenones suggests that it could be investigated for a variety of biological activities. However, any such properties would need to be determined through dedicated biological screening and pharmacological studies.

Logical Relationship for Investigating Biological Activity:



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Caption: A logical workflow for the investigation of the biological properties of the title compound.

In conclusion, while **4'-Amino-3',5'-dibromoacetophenone** is a known chemical entity, a comprehensive experimental characterization is not yet available in the public literature. This guide provides a summary of its known properties and outlines logical starting points for researchers interested in its synthesis, characterization, and potential applications. All

quantitative data and experimental procedures should be established and verified in a laboratory setting.

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References

- 1. 4'-AMINO-3',5'-DIBROMOACETOPHENONE | 22589-50-0 [chemicalbook.com]
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